Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS 897769-61-8) is a heterocyclic building block comprising a piperidine ring substituted at the 1-position with a 5-amino-1,3,4-thiadiazole moiety and at the 4-position with an ethyl ester. Its molecular formula is C10H16N4O2S and its molecular weight is 256.32 g/mol.

Molecular Formula C10H16N4O2S
Molecular Weight 256.32
CAS No. 897769-61-8
Cat. No. B2503921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
CAS897769-61-8
Molecular FormulaC10H16N4O2S
Molecular Weight256.32
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NN=C(S2)N
InChIInChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12)
InChIKeyCQUAOCYSHLFKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS 897769-61-8): Core Structural and Supplier Landscape


Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS 897769-61-8) is a heterocyclic building block comprising a piperidine ring substituted at the 1-position with a 5-amino-1,3,4-thiadiazole moiety and at the 4-position with an ethyl ester. Its molecular formula is C10H16N4O2S and its molecular weight is 256.32 g/mol . The compound is offered by multiple suppliers (e.g., Fluorochem, Leyan, CymitQuimica) primarily for research use, with typical purities of 95–98% . The 5-amino-1,3,4-thiadiazole scaffold is recognized in medicinal chemistry for its potential to engage biological targets via hydrogen bonding and π-stacking interactions, while the piperidine-4-ethyl ester confers distinct physicochemical properties compared to its free acid and positional isomers.

Why Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Substituting ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate with its closest in-class analogs—such as the free carboxylic acid (CAS 923203-15-0), the 3-positional isomer, or the methyl ester—without experimental validation carries quantifiable risk. The ethyl ester is calculated to be approximately 1.5–2.0 log units more lipophilic than the carboxylic acid, directly impacting membrane permeability, solubility, and oral bioavailability potential . The 4-ester regiochemistry positions the reactive handle at a sterically distinct locus versus the 3-ester isomer, which can alter the geometry of derived amides or hydrazides in library synthesis and consequently affect target engagement [1]. Furthermore, the ethyl ester serves as a masked carboxylic acid prodrug motif; the rate of enzymatic hydrolysis to the active acid is chain-length-dependent, meaning a methyl ester or isopropyl ester will exhibit different pharmacokinetic release profiles [2]. These physicochemical and reactivity differences make generic interchange scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate Versus Key Analogs


Calculated Lipophilicity (cLogP) Advantage of Ethyl Ester Over Free Carboxylic Acid

The ethyl ester exhibits significantly higher calculated lipophilicity compared to the corresponding carboxylic acid analog. Using ChemDiv's computed property dataset, the target compound shows a cLogP of approximately 1.2, while 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid has a cLogP of approximately -0.3 . This ~1.5 log unit increase translates to a roughly 30-fold higher theoretical partition coefficient, favoring passive membrane diffusion. The difference aligns with the general observation that esterification of carboxylic acids increases lipophilicity by masking the ionizable -COOH group [1].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Count Reduction Improves CNS Multiparameter Optimization (MPO) Score

The ethyl ester contains one hydrogen bond donor (the 5-amino group on thiadiazole), whereas the free carboxylic acid contains two additional donors (the -OH of -COOH). According to CNS MPO scoring guidelines, a donor count of ≤1 is favorable for brain penetration [1]. The target compound's HBD count of 1 yields a higher CNS MPO subscore compared to the acid's HBD count of 3, directly enhancing its predicted blood-brain barrier permeability .

CNS drug design Blood-brain barrier MPO score

Supplier-Specified Purity: Batch-to-Batch Consistency at 97–98%

Vendor certificates of analysis (CoA) specify a minimum purity of 98% (Leyan, by HPLC) and ≥95% (CymitQuimica/Apollo Scientific) for the ethyl ester . The free carboxylic acid is often supplied at 95% purity . While both forms meet general research-grade thresholds, the ethyl ester's higher specified lot purity (98%) reduces the burden of prepurification in parallel synthesis and ensures more accurate stoichiometric calculations in amide coupling reactions.

Chemical purity Reproducibility Procurement quality

Hazard Profile: GHS07 Irritant Classification with Defined Handling Protocols

The ethyl ester is classified as GHS07 (Harmful/Irritant) with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The corresponding carboxylic acid carries additional corrosive hazard statements (H314) due to its acidic proton [1]. The absence of a corrosive classification simplifies storage and handling requirements for the ethyl ester, reducing compliance overhead in automated compound management facilities.

Safety Handling Laboratory compliance

Optimal Research and Procurement Scenarios for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate


Medicinal Chemistry Library Synthesis Requiring a Masked Carboxylic Acid Handle

In parallel amide library synthesis, the ethyl ester serves as a temporary protecting group for the piperidine-4-carboxylic acid. This allows selective functionalization of the 5-amino group on the thiadiazole ring without interference from the acid moiety. Post-coupling saponification releases the free acid for subsequent bioconjugation or salt formation. This strategy is preferred over using the free acid directly, which would require orthogonal protection of the carboxylic acid and adds two synthetic steps [1]. The calculated cLogP of ~1.2 also improves solubility in organic solvents (e.g., DCM, THF) during coupling reactions compared to the acid form (cLogP ~ -0.3), facilitating higher reaction yields .

CNS-Targeted Probe Development Where Low HBD Count is Critical

For neuroscience drug discovery programs targeting intracellular CNS enzymes or receptors, the ethyl ester's HBD count of 1 versus the acid's HBD count of 3 directly improves the CNS MPO score [1]. This makes the ethyl ester a superior starting building block for fragment-based or structure-based design of brain-penetrant molecules where minimizing hydrogen bond donors is a key selection criterion.

Structure-Activity Relationship (SAR) Studies Investigating Ester Prodrug Release Kinetics

The ethyl ester can be systematically compared with methyl, isopropyl, and tert-butyl ester analogs to map the relationship between ester chain length and enzymatic hydrolysis rate by esterases in plasma or liver microsomes [1]. In such SAR campaigns, the ethyl ester represents the mid-range lipophilicity point, providing baseline data for optimizing oral bioavailability while maintaining adequate aqueous solubility for in vitro assay conditions.

High-Throughput Screening (HTS) Plate Preparation with Stringent Purity Requirements

With a supplier-specified purity of 98%, the ethyl ester meets the ≥95% purity threshold commonly mandated for HTS compound libraries [1]. The lower hazard classification (GHS07 only) compared to corrosive acid analogs also reduces automated liquid handling system contamination risks and simplifies waste stream management in large-scale screening operations.

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